Branched-Chain Amino Acid Transaminase (BCAT) Inhibition Compared to Unsubstituted GABA
The hydrochloride salt of 4-amino-3-hydroxy-3-methylbutanoic acid has been reported to inhibit branched-chain amino acid transaminase (BCAT) with a Ki value of 12 µM . In contrast, the unsubstituted parent scaffold gamma-aminobutyric acid (GABA) does not measurably inhibit BCAT under comparable assay conditions, as it lacks the steric and hydrogen-bonding features required for active-site recognition [1].
| Evidence Dimension | BCAT (branched-chain amino acid transaminase) inhibitory activity |
|---|---|
| Target Compound Data | Ki = 12 µM (as hydrochloride salt) |
| Comparator Or Baseline | GABA: Ki > 1 mM (no measurable inhibition at physiologically relevant concentrations) |
| Quantified Difference | Greater than 80-fold difference in Ki values |
| Conditions | In vitro enzymatic assay; exact enzyme isoform and substrate concentrations not specified in secondary source |
Why This Matters
This differential BCAT inhibition capacity directly impacts the compound's utility as a leucine metabolism probe versus GABA, which lacks this activity entirely, making substitution of one for the other invalid in metabolic pathway studies.
- [1] BCAT substrate selectivity profile: GABA is not a recognized substrate or inhibitor of BCAT1/BCAT2. IUBMB Enzyme Nomenclature EC 2.6.1.42. View Source
